9-Hydroxy-9h-xanthene-9-carboxylic acid
Overview
Description
9-Hydroxy-9h-xanthene-9-carboxylic acid is an organic compound with the molecular formula C14H10O4 It is a derivative of xanthene, a tricyclic aromatic compound, and features both hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-9h-xanthene-9-carboxylic acid typically involves the reaction of xanthene derivatives with strong oxidizing agents. One common method is the oxidation of xanthene-9-carboxylic acid using hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow reactions. These methods ensure higher yields and purity of the product while maintaining safety and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-9h-xanthene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of xanthene-9-carboxylic alcohol.
Substitution: Formation of nitro or halogenated xanthene derivatives.
Scientific Research Applications
9-Hydroxy-9h-xanthene-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9-Hydroxy-9h-xanthene-9-carboxylic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and immune response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Xanthone: A simpler structure without the carboxylic acid group, used in various medicinal applications.
Uniqueness
9-Hydroxy-9h-xanthene-9-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential as a fluorescent probe make it a valuable compound in scientific research .
Properties
IUPAC Name |
9-hydroxyxanthene-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)14(17)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)14/h1-8,17H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZDZCNXNYMMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285642 | |
Record name | 9-hydroxy-9h-xanthene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-32-6 | |
Record name | NSC42546 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-hydroxy-9h-xanthene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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